molecular formula C16H24N2O3S2 B2609383 N-cyclopentyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 941905-45-9

N-cyclopentyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2609383
CAS No.: 941905-45-9
M. Wt: 356.5
InChI Key: VTWKNDBUICMQMQ-UHFFFAOYSA-N
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Description

“N-cyclopentyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide” is a complex organic compound. It contains a cyclopentyl group, a piperidine ring, a thiophene ring, and an acetamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the cyclopentyl group, and the attachment of the thiophene ring. The exact synthesis process would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The piperidine ring and the cyclopentyl group would add a degree of three-dimensionality to the molecule, while the thiophene ring and the acetamide group would likely contribute to the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The thiophene ring might undergo electrophilic aromatic substitution reactions, while the acetamide group could participate in nucleophilic acyl substitution reactions .

Scientific Research Applications

Antihistaminic Activity

  • Study 1: Research on N-heterocyclic 4-piperidinamines, which share structural similarities with the compound , has revealed their potential as antihistamines. The synthesis and evaluation of these compounds for in vitro and in vivo antihistaminic activity were explored, demonstrating significant potential in this area (Janssens et al., 1985).

Anticancer Potential

  • Study 2: In a study investigating sulfonamide-derived isatins, researchers found that certain compounds demonstrated significant anticancer effects against hepatic cancer cell lines. These compounds, which include elements structurally related to the specified acetamide, showed cytotoxicity and potential as therapeutic agents in hepatocellular carcinoma management (Eldeeb et al., 2022).

Enzyme Inhibitory Activity

  • Study 3: A series of N-substituted-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated for their enzyme inhibitory activities. These compounds, which are structurally related to the compound , showed promising activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, indicating potential therapeutic applications (Khalid et al., 2014).

Antitumor Activity in Novel Derivatives

  • Study 4: Research on novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, including those with sulfone moieties similar to the specified compound, has shown potential antitumor activity. This suggests a possible application in cancer treatment (Albratty et al., 2017).

Antimalarial Agents

  • Study 5: N4,N4-Disubstituted derivatives of 2-acetylpyridine thiosemicarbazones, which include structures similar to the acetamide , have been identified as potent antimalarial agents. This research highlights the compound's potential use in treating malaria (Klayman et al., 1979).

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound are not known without specific studies. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future research directions for this compound could include studying its potential applications, such as in pharmaceuticals or materials science, and investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

N-cyclopentyl-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S2/c19-15(17-13-6-1-2-7-13)12-14-8-3-4-10-18(14)23(20,21)16-9-5-11-22-16/h5,9,11,13-14H,1-4,6-8,10,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWKNDBUICMQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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